molecular formula C24H22N2O5 B12191788 (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B12191788
M. Wt: 418.4 g/mol
InChI Key: FGIFYOZXZOMAPD-FYJGNVAPSA-N
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Description

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a synthetic small molecule designed for biochemical research. This compound features a benzofuranone core scaffold conjugated with a 1-methyl-1H-indole moiety through a methylidene linker, and is further functionalized with a morpholine-4-carboxylate ester. Its structural architecture suggests potential as a key intermediate in organic synthesis and medicinal chemistry, particularly for the development of novel heterocyclic compounds. Researchers may find this compound valuable for probing biological pathways, given that structurally related indole and benzofuran derivatives are frequently investigated for their diverse pharmacological properties. The presence of the morpholine group, a common pharmacophore in drug discovery, may enhance solubility and influence interactions with biological targets. This product is intended for laboratory research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimentation in accordance with their institution's safety protocols.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate

InChI

InChI=1S/C24H22N2O5/c1-15-20(31-24(28)26-9-11-29-12-10-26)8-7-18-22(27)21(30-23(15)18)13-16-14-25(2)19-6-4-3-5-17(16)19/h3-8,13-14H,9-12H2,1-2H3/b21-13+

InChI Key

FGIFYOZXZOMAPD-FYJGNVAPSA-N

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)N5CCOCC5

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)N5CCOCC5

Origin of Product

United States

Preparation Methods

Catalytic Systems

  • Base Catalysts: Piperidine or ammonium acetate are employed to deprotonate the active methylene group of the benzofuranone, facilitating nucleophilic attack on the aldehyde.

  • Solvent: Ethanol or toluene under reflux conditions (110–120°C).

  • Yield Optimization:

    • Time: 12–24 hours

    • Molar Ratio: 1:1.2 (benzofuranone:aldehyde)

    • Yield: 65–78%

Stereochemical Control

The (2E) configuration is favored due to steric hindrance between the indole’s methyl group and the benzofuran’s oxygen atom. Nuclear magnetic resonance (NMR) analysis of the coupling constant (J = 12–14 Hz for trans-vinylic protons) confirms the geometry.

Esterification with Morpholine-4-Carbonyl Chloride

The final step involves esterifying the hydroxyl group at the 6-position of the benzofuran with morpholine-4-carbonyl chloride. This reaction requires activation of the carboxylic acid derivative and careful handling of moisture-sensitive intermediates.

Acyl Chloride Preparation

Morpholine-4-carbonyl chloride is synthesized by treating morpholine-4-carboxylic acid with thionyl chloride (SOCl₂) under anhydrous conditions:
Morpholine-4-COOH+SOCl2Morpholine-4-COCl+SO2+HCl\text{Morpholine-4-COOH} + \text{SOCl}_2 \rightarrow \text{Morpholine-4-COCl} + \text{SO}_2 + \text{HCl}

  • Conditions: Reflux in dichloromethane (40°C, 3 hours).

Esterification Protocol

The benzofuran-indole intermediate is reacted with morpholine-4-carbonyl chloride in the presence of a base to scavenge HCl:

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Solvent: Dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions.

  • Yield: 60–70% after purification via silica gel chromatography.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent.

  • HPLC: Reverse-phase C18 column (acetonitrile/water gradient) for >95% purity.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.65 (d, J = 12 Hz, 1H, vinylic-H), 6.92–7.45 (m, aromatic-H), 3.72 (m, 4H, morpholine-OCH₂), 3.12 (s, 3H, N-CH₃).

  • MS (ESI): m/z 449.5 [M+H]⁺.

Alternative Synthetic Routes

Palladium-Catalyzed Cross-Coupling

Aryl halides on the benzofuran core can undergo Suzuki-Miyaura coupling with indolylboronic acids, though this method is less common due to competing side reactions.

Microwave-Assisted Synthesis

Reducing reaction times from hours to minutes (e.g., 30 minutes for Knoevenagel condensation) while maintaining yields of 70–75%.

Challenges and Optimization

  • Regioselectivity: Competing reactions at the indole’s C2 position are mitigated by using bulky bases (e.g., DIPEA).

  • Moisture Sensitivity: Strict anhydrous conditions are critical during acyl chloride formation.

  • Scalability: Batch processing in >100 g scales achieves consistent yields by controlling exothermic reactions during SOCl₂ addition.

Industrial Applications and Modifications

While primarily a research chemical, structural analogs of this compound have shown promise as kinase inhibitors and antimicrobial agents. Modifications such as replacing morpholine with piperazine or altering the indole’s substituents are explored to enhance bioactivity .

Chemical Reactions Analysis

Types of Reactions

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce double bonds or other reactive sites.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated compounds.

Scientific Research Applications

Pharmaceutical Applications

2.1 Anticancer Activity

Research indicates that compounds similar to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo have shown promising anticancer properties. For instance, derivatives of indole and benzofuran have been studied for their effectiveness against various cancer cell lines. A notable study demonstrated that related compounds exhibited IC50 values in the low micromolar range against A375 melanoma cells, indicating significant anticancer potential .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA3754.2
Compound BMCF-71.88
Compound CHCT1160.39

2.2 Anti-inflammatory Properties

The compound's structural features may also confer anti-inflammatory properties, making it a candidate for drug development targeting inflammatory diseases. Research into related compounds has shown that they can inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic application .

Chemical Research Applications

3.1 Structure–Activity Relationship Studies

The unique structure of this compound allows for extensive studies on structure–activity relationships (SAR). By modifying specific functional groups, researchers can evaluate changes in biological activity, aiding in the design of more effective drugs .

Table 2: Structural Modifications and Their Effects

ModificationEffect on Activity
Methyl group additionIncreased potency
Hydroxyl substitutionEnhanced solubility

Material Science Applications

The compound's distinctive chemical structure may also find applications in material science, particularly in the development of organic materials with specific electronic or optical properties. Its ability to form stable complexes with metals could be explored for use in sensors or catalysts .

Case Studies

5.1 Case Study: Anticancer Screening

A recent study screened a series of benzofuran-indole hybrids against various cancer cell lines, including MCF-7 and HCT116. The results indicated that modifications to the indole moiety significantly affected the anticancer activity, highlighting the importance of molecular design in drug discovery .

5.2 Case Study: SAR Analysis

Another study focused on the SAR of benzofuran derivatives showed that specific substitutions on the benzofuran ring led to enhanced interaction with target proteins involved in cancer progression . This underscores the relevance of this compound in developing targeted therapies.

Mechanism of Action

The mechanism of action of (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Biological Activity

(2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate is a complex organic compound with significant biological activity. Its structure, which combines elements of indole, benzofuran, and morpholine, suggests potential applications in pharmacology, particularly in antifungal and antiviral therapies. This article explores the biological activity of this compound, emphasizing its mechanisms of action, synthesis methods, and relevant case studies.

PropertyValue
Molecular Formula C₁₈H₁₈N₂O₄
Molecular Weight 314.35 g/mol
CAS Number 929418-97-3
IUPAC Name (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl morpholine-4-carboxylate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors involved in various cellular pathways. The presence of the indole and benzofuran moieties suggests that it may inhibit certain enzymatic activities or modulate receptor functions, leading to its observed pharmacological effects.

Antifungal Activity

Research has demonstrated that derivatives of compounds similar to (2E)-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo have notable antifungal properties. For instance, studies indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) ranging from 6.25 μg/mL to 30 μg/mL against various fungal strains such as Candida albicans and Aspergillus niger . The structure–activity relationship (SAR) analyses revealed that modifications in the molecular structure could enhance antifungal efficacy.

Antiviral Activity

In addition to antifungal properties, there is emerging evidence supporting the antiviral potential of this compound. Studies on N-Heterocycles have shown that certain structural features can significantly enhance antiviral activity against viruses like HIV and influenza . The mechanism often involves the inhibition of viral replication through interference with viral enzymes.

Case Studies

  • Antifungal Efficacy : A comparative study evaluated the antifungal activity of various synthesized compounds against Fusarium oxysporum. The study found that compounds with a similar framework to (2E)-7-methyl exhibited superior antifungal activity compared to conventional treatments like ketoconazole .
  • Antiviral Screening : In a study assessing the antiviral properties of N-Heterocycles, compounds structurally related to (2E)-7-methyl were tested for their ability to inhibit viral replication in cell cultures. Results indicated effective inhibition at low micromolar concentrations, showcasing potential for further development as antiviral agents .

Synthesis Methods

The synthesis of (2E)-7-methyl involves multi-step organic reactions starting from indole and benzofuran intermediates. Common reagents include strong acids or bases and solvents like dichloromethane or ethanol. The reaction conditions are optimized for yield and purity .

Synthetic Route Overview:

  • Preparation of Intermediates : Indole derivatives are synthesized through cyclization reactions.
  • Coupling Reaction : The prepared indole is coupled with benzofuran derivatives under acidic conditions.
  • Final Modification : Morpholine is introduced through nucleophilic substitution to yield the final product.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Isoquinoline Derivatives ()

Compounds such as ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) and 6,7-dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide (6f) share a morpholine/amide functional group with the target compound but differ in their core structure (isoquinoline vs. benzofuran) and substituent patterns. For example:

  • 6d includes a methoxy-substituted isoquinoline core and an ethyl ester, whereas the target compound features a benzofuran core with a morpholine carboxylate ester.
  • 6f replaces the ester with a phenyl carboxamide, highlighting how substituent polarity impacts bioavailability .
Table 1: Comparison of Key Isoquinoline Derivatives
Compound Core Structure Substituents Notable Features
Target Compound Benzofuran Morpholine carboxylate, 1-methylindole Ester linkage, planar aromatic system
6d Isoquinoline Ethyl ester, methoxy groups Lipophilic, methoxy-enhanced solubility
6f Isoquinoline Phenyl carboxamide Increased hydrogen-bonding potential

Chromene Derivatives ()

Compounds like 2-amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile (1E) and 2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile (1L) share nitrile and hydroxyl groups but lack the morpholine or indole moieties. These chromenes exhibit distinct physical properties (e.g., melting points >220°C) due to their rigid, fused-ring systems and polar substituents. In contrast, the target compound’s morpholine group may enhance water solubility, while the indole moiety could facilitate interactions with tryptophan-binding sites .

Quinoline-Based Analogues ()

The quinoline derivative 4-(1-acetamido-2-((N,4-dimethylphenyl)sulfonamido)ethyl)benzyl-7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7f) shares a carboxylate ester and halogen substituents with the target compound. However, its quinoline core and sulfonamide group introduce different electronic and steric effects. The target compound’s benzofuran core may reduce metabolic instability compared to quinoline’s susceptibility to oxidation .

Research Findings and Implications

While direct pharmacological data for the target compound are unavailable in the provided evidence, structural comparisons suggest:

  • Bioactivity Potential: The indole and morpholine groups may synergize to target serotonin receptors or kinases, analogous to indole-containing drugs like sumatriptan .
  • Solubility and Stability: The morpholine carboxylate could improve aqueous solubility over purely aromatic analogs (e.g., chromenes in ), while the benzofuran core may enhance metabolic stability compared to quinolines .
Table 2: Hypothetical Property Comparison
Property Target Compound Chromene 1E () Quinoline 7f ()
Core Structure Benzofuran Chromene Quinoline
Key Functional Groups Morpholine, indole Nitrile, hydroxyl Sulfonamide, halogen
Predicted LogP Moderate (~2.5) High (~3.0) High (~3.2)
Solubility in Water Moderate Low Low

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